N,N,4-trimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
Description
N,N,4-Trimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 2-methyl-1,3-thiazole moiety. This compound combines a heterocyclic pyrimidine core with a piperazine linker and a thiazole-based substituent, making it structurally unique. Its design likely targets pharmacological applications, given the prevalence of pyrimidine and piperazine motifs in kinase inhibitors and receptor modulators . The N,N,4-trimethyl groups on the pyrimidine ring enhance steric bulk and modulate electronic properties, while the thiazole-piperazine side chain may contribute to binding interactions in biological systems .
Properties
IUPAC Name |
N,N,4-trimethyl-6-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6S/c1-12-9-15(19-16(17-12)20(3)4)22-7-5-21(6-8-22)10-14-11-23-13(2)18-14/h9,11H,5-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMVLCSLYBUUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CSC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects.
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially impact the bioavailability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Pyrimidine Scaffolds
Several compounds share structural similarities with the target molecule, particularly in their pyrimidine-piperazine frameworks:
Key Observations :
- The target compound’s 2-methylthiazole-piperazine side chain distinguishes it from simpler piperazine-pyrimidine derivatives (e.g., N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine), which lack heteroaromatic substituents .
- Compared to the charged ammonium derivative in , the target molecule’s neutral thiazole group may improve membrane permeability while retaining aromatic stacking interactions .
Thiazole-Containing Analogues
Thiazole rings are critical for bioactivity in many drug candidates. Notable analogues include:
Key Observations :
- The target compound’s thiazole group is directly linked to the piperazine via a methylene bridge, a feature absent in simpler thiazole derivatives like (2-methyl-1,3-thiazol-4-yl)methanol. This design likely enhances conformational flexibility and binding pocket compatibility .
Piperazine Derivatives in Drug Discovery
Piperazine is a common pharmacophore in kinase inhibitors and CNS drugs. Relevant examples include:
Key Observations :
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